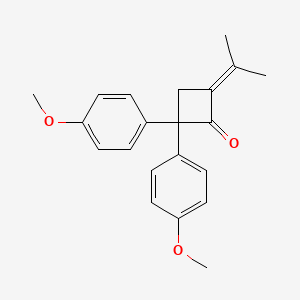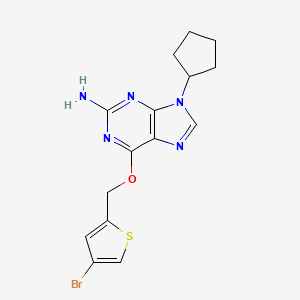
6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromothiophene moiety, a methoxy group, and a purine base, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine involves several steps. One common method includes the reaction of 4-bromothienylmethanol with 2-aminopurine-6-trimethylammonium chloride in the presence of sodium hydride and N,N-dimethylformamide (DMF) at 30°C for 2 hours . The reaction mixture is then extracted with ethyl acetate and water, followed by purification through recrystallization to obtain the desired product with a yield of approximately 69% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Sodium Hydride (NaH): Used as a base in the initial synthesis step.
N,N-Dimethylformamide (DMF): Solvent for the reaction.
Ethyl Acetate: Used for extraction and purification.
Organometallic Reagents: Utilized in substitution and coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted aromatic compounds.
Applications De Recherche Scientifique
6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The bromothiophene moiety and purine base allow it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-((4-Bromothiophen-2-yl)methoxy)-9H-purin-2-amine: A closely related compound with similar structural features.
3-(4-Bromothiophen-2-yl)-7-hydroxy-2H-chromen-2-one: Another compound with a bromothiophene moiety, known for its inhibitory activity against monoamine oxidase B (MAO-B).
Uniqueness
6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine is unique due to its combination of a bromothiophene moiety, a methoxy group, and a purine base
Propriétés
Numéro CAS |
863772-00-3 |
|---|---|
Formule moléculaire |
C15H16BrN5OS |
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
6-[(4-bromothiophen-2-yl)methoxy]-9-cyclopentylpurin-2-amine |
InChI |
InChI=1S/C15H16BrN5OS/c16-9-5-11(23-7-9)6-22-14-12-13(19-15(17)20-14)21(8-18-12)10-3-1-2-4-10/h5,7-8,10H,1-4,6H2,(H2,17,19,20) |
Clé InChI |
ICPRDIBZPUOZDL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2C=NC3=C2N=C(N=C3OCC4=CC(=CS4)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


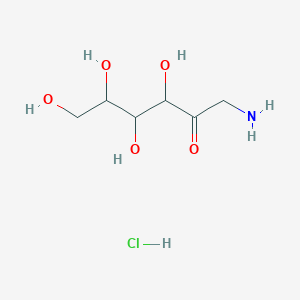
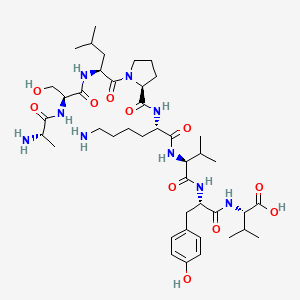
![Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone](/img/structure/B12523915.png)
![4,5-Bis[5-methyl-2-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12523918.png)
![Phosphine, diphenyl[3-(triphenylsilyl)phenyl]-](/img/structure/B12523928.png)
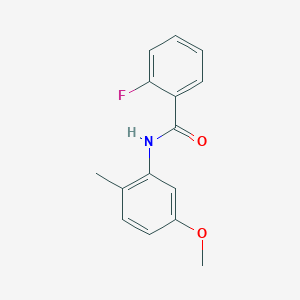
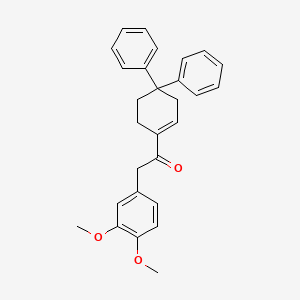
![1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide](/img/structure/B12523937.png)
![1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12523940.png)
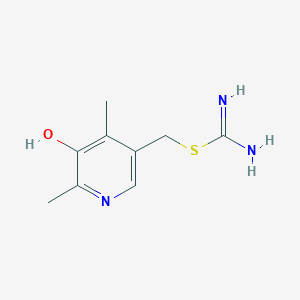
![methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12523950.png)
![3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12523971.png)
![2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12523972.png)
